3-tert-butyl-1H-indol-5-amine
Overview
Description
3-tert-butyl-1H-indol-5-amine is a chemical compound with the molecular formula C12H16N2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . The synthesis process involves several steps and requires specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3
. This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.27 . More detailed properties like density, boiling point, and melting point are not available in the resources .Scientific Research Applications
Synthesis and Reactivity
- Aliphatic and aromatic amines, including structures similar to 3-tert-butyl-1H-indol-5-amine, have been utilized in the synthesis of N-substituted 2,3-dihydroindoles and indoles through a metal-free amination of aryl chlorides. This method leverages potassium tert-butoxide for the domino-amination protocol, yielding pharmacologically interesting indoles in good overall yields from commercially available substrates (Beller, Breindl, Riermeier, & Tillack, 2001).
- A three-component reaction involving aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate has been used to synthesize fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives. This catalyst-free condition yields high-purity heterocycles, indicating the versatility of amines in heterocyclic chemistry (Li, Mu, Li, Liu, & Wang, 2013).
Asymmetric Synthesis and Catalysis
- N-tert-Butanesulfinyl imines, related to the tert-butyl group in this compound, serve as versatile intermediates for asymmetric synthesis, showcasing the use of tert-butyl groups in chiral synthesis and catalysis. This methodology allows for the synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Material Science and Luminescence
- Research on lanthanide complexes with Schiff-base ligands, which might structurally relate to this compound, has shown that these complexes exhibit interesting luminescent properties. This indicates potential applications in materials science, particularly in the development of luminescent materials (Wong, Liang, Guo, Wong, Lo, Li, Cheah, Zhou, & Wong, 2004).
Safety and Hazards
While specific safety and hazard information for 3-tert-butyl-1H-indol-5-amine is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .
properties
IUPAC Name |
3-tert-butyl-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLDRVCYQATFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723485 | |
Record name | 3-tert-Butyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952664-68-5 | |
Record name | 3-tert-Butyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.